

Spectroscopic Characterization of (5-(Benzylxy)pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-(Benzylxy)pyridin-2-yl)methanol

Cat. No.: B1279645

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of **(5-(benzylxy)pyridin-2-yl)methanol**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of analogous structures. Detailed experimental protocols for synthesis and characterization are also provided to facilitate laboratory work.

Physicochemical Properties

Basic physicochemical data for **(5-(benzylxy)pyridin-2-yl)methanol** is crucial for its handling and characterization.

Property	Value	Reference
CAS Number	59781-11-2	[1] [2]
Molecular Formula	C ₁₃ H ₁₃ NO ₂	[1]
Molecular Weight	215.25 g/mol	[1]
Melting Point	67-68 °C	[1]

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and key IR absorption bands for **(5-(benzyloxy)pyridin-2-yl)methanol**. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.20	d	1H	H-6 (Pyridine)
~7.40-7.25	m	6H	H-4 (Pyridine), Phenyl-H
~7.15	d	1H	H-3 (Pyridine)
~5.10	s	2H	-OCH ₂ -Ph
~4.70	s	2H	-CH ₂ OH
~3.50	br s	1H	-OH

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~155.0	C-5 (Pyridine)
~153.0	C-2 (Pyridine)
~140.0	C-6 (Pyridine)
~136.5	Phenyl C (quaternary)
~128.8	Phenyl CH
~128.3	Phenyl CH
~127.7	Phenyl CH
~122.0	C-3 (Pyridine)
~115.0	C-4 (Pyridine)
~70.5	-OCH ₂ -Ph
~64.0	-CH ₂ OH

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group
3400-3200 (broad)	O-H stretch (alcohol)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic)
1600-1450	C=C stretch (aromatic)
1250-1000	C-O stretch

Mass Spectrometry (MS)

- Predicted Molecular Ion (M⁺): m/z = 215.0946 (calculated for C₁₃H₁₃NO₂)
- Expected Fragmentation: Loss of -CH₂OH (m/z = 184), loss of benzyl group (m/z = 124), and characteristic pyridine ring fragmentation.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of **(5-(benzyloxy)pyridin-2-yl)methanol**.

Synthesis of (5-(BenzylOxy)pyridin-2-yl)methanol

This protocol is a representative method and may require optimization.

Materials:

- Methyl 5-(benzyloxy)pyridine-2-carboxylate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous sodium sulfate (Na_2SO_4) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
- Cool the suspension to 0 °C using an ice bath.
- Dissolve methyl 5-(benzyloxy)pyridine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH_4 suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the

starting material.

- Cool the reaction mixture back to 0 °C and quench the reaction by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
- Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®.
- Wash the filter cake with diethyl ether.
- Combine the organic filtrates and dry over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure **(5-(benzyloxy)pyridin-2-yl)methanol**.

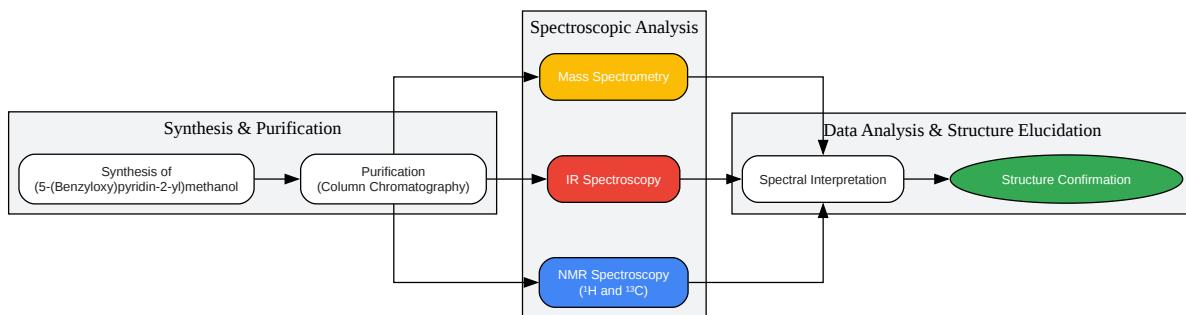
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a standard 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
- Record the spectrum over a range of 4000-400 cm⁻¹.


- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

- Obtain the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
- Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [5-(benzyloxy)pyridin-2-yl]methanol | 59781-11-2 [amp.chemicalbook.com]
- 2. [5-(benzyloxy)pyridin-2-yl]methanol | 59781-11-2 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of (5-(Benzyl)oxy)pyridin-2-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279645#spectroscopic-data-for-5-benzyl-oxy-pyridin-2-yl-methanol-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com